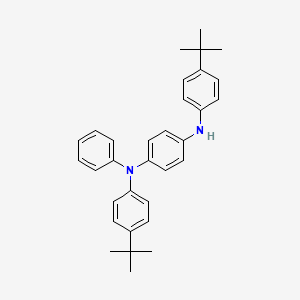
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of triarylamines. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of optoelectronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine typically involves a multi-step process. One common method is the Buchwald-Hartwig cross-coupling reaction. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butylphosphine. The reaction is usually carried out in a solvent like toluene or dioxane, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are important intermediates in organic electronics.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine, ferric chloride, and ceric ammonium nitrate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of radical cations, while substitution reactions can yield a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine has several scientific research applications:
Optoelectronics: The compound is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Organic Field-Effect Transistors (OFETs): It serves as a semiconductor material in OFETs, enhancing their performance.
Photovoltaics: The compound is utilized in the development of photovoltaic devices due to its excellent charge-transport properties.
Fluorescent Probes: It is employed in the design of fluorescent probes for biological imaging and sensing applications.
Wirkmechanismus
The mechanism by which N1,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine exerts its effects is primarily related to its electronic properties. The compound acts as a hole-transport material, facilitating the movement of positive charge carriers (holes) in optoelectronic devices. This is achieved through the formation of radical cations, which can delocalize the positive charge over the aromatic rings, enhancing charge mobility. The molecular targets and pathways involved include the interaction with the active layers of OLEDs and OSCs, where the compound improves charge injection and transport efficiency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(4-methoxyphenyl)-N,N’-diphenylbenzidine: Similar in structure but with methoxy groups instead of tert-butyl groups.
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: Contains methyl groups instead of tert-butyl groups.
N,N’-Bis(4-ethylphenyl)-N,N’-diphenylbenzidine: Features ethyl groups instead of tert-butyl groups.
Uniqueness
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance the compound’s thermal stability and solubility. These properties make it particularly suitable for use in high-performance optoelectronic devices.
Eigenschaften
CAS-Nummer |
675606-97-0 |
|---|---|
Molekularformel |
C32H36N2 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
1-N,4-N-bis(4-tert-butylphenyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C32H36N2/c1-31(2,3)24-12-16-26(17-13-24)33-27-18-22-30(23-19-27)34(28-10-8-7-9-11-28)29-20-14-25(15-21-29)32(4,5)6/h7-23,33H,1-6H3 |
InChI-Schlüssel |
XIUMGGVLTUSCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

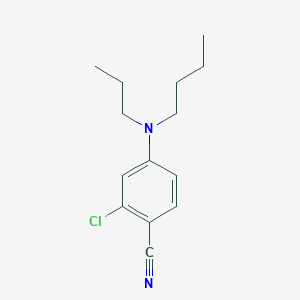
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)

![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)
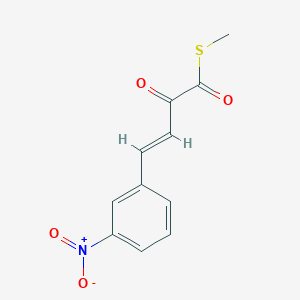
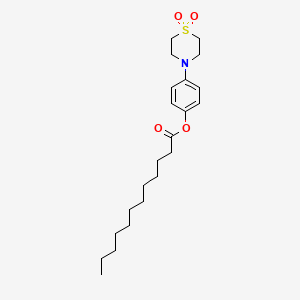
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
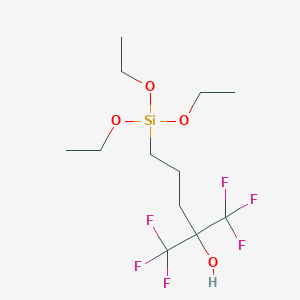
![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
